8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Physicochemical profiling Drug-likeness LogP estimation

8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS 866349‑64‑6, molecular formula C₂₅H₂₁N₃O₂, exact mass 395.462 Da) is a member of the 5 H‑pyrazolo[4,3‑c]quinoline tricyclic family, a scaffold historically associated with high‑affinity benzodiazepine receptor modulation (Ki = 0.3–2.6 nM for related 2‑aryl‑3‑one derivatives) and selective human adenosine A₃ receptor antagonism (representative 2‑phenyl‑2 H‑pyrazolo[4,3‑c]quinoline Ki = 212 nM vs. A₂A Ki > 1000 nM).

Molecular Formula C25H21N3O2
Molecular Weight 395.462
CAS No. 866349-64-6
Cat. No. B2419326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
CAS866349-64-6
Molecular FormulaC25H21N3O2
Molecular Weight395.462
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=CC=C5
InChIInChI=1S/C25H21N3O2/c1-29-19-10-8-17(9-11-19)15-28-16-22-24(18-6-4-3-5-7-18)26-27-25(22)21-14-20(30-2)12-13-23(21)28/h3-14,16H,15H2,1-2H3
InChIKeyYXBQNVOBANUNJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS 866349-64-6): Core Scaffold, Physicochemical Identity, and Comparator Landscape


8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS 866349‑64‑6, molecular formula C₂₅H₂₁N₃O₂, exact mass 395.462 Da) is a member of the 5 H‑pyrazolo[4,3‑c]quinoline tricyclic family, a scaffold historically associated with high‑affinity benzodiazepine receptor modulation (Ki = 0.3–2.6 nM for related 2‑aryl‑3‑one derivatives) [1] and selective human adenosine A₃ receptor antagonism (representative 2‑phenyl‑2 H‑pyrazolo[4,3‑c]quinoline Ki = 212 nM vs. A₂A Ki > 1000 nM) [2]. The compound carries an 8‑methoxy group, an N5‑(4‑methoxybenzyl) substituent, and a C3‑phenyl ring, a substitution pattern that distinguishes it from the more extensively profiled 2‑aryl‑3‑one congeners and the 5‑benzyl/5‑(4‑halobenzyl) analogs (e.g., 5‑benzyl‑8‑methoxy‑3‑phenyl‑5H‑pyrazolo[4,3‑c]quinoline, MW 365.43) .

Why 8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (866349-64-6) Cannot Be Replaced by In-Class Analogs


Within the pyrazolo[4,3‑c]quinoline family, subtle alterations to the N5‑benzyl and C8 substituents produce large shifts in receptor‑binding affinity and functional selectivity. Published SAR for central benzodiazepine receptor (BZR) ligands shows that the introduction of an 8‑benzyloxy substituent on the 2‑phenyl‑3‑one core confers agonist character via a defined pharmacophoric volume, whereas the unsubstituted or 8‑methoxy parent exerts inverse agonist activity [1]. For A₃ adenosine receptor antagonists, replacing the 3‑phenyl ring or altering the heterocycle at N2 modulates Ki values by up to two orders of magnitude [2]. Consequently, procuring a 5‑benzyl, 5‑chlorobenzyl, or 5‑fluorobenzyl analog—even when sharing the 8‑methoxy‑3‑phenyl architecture—cannot reproduce the biological fingerprint of the 5‑(4‑methoxybenzyl) derivative, because the 4‑methoxy substituent contributes ~30 Da of additional mass and alters both hydrogen‑bonding capacity and the electron density of the fused quinoline core [3]. Rigorous SAR‑guided selection, rather than generic scaffold matching, is therefore essential.

Quantitative Comparator Evidence for 8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (866349-64-6): Physicochemical and Structural Biology Benchmarks


Molecular Weight Differentiation vs. 5-Benzyl Analog for Pharmacokinetic Property Estimation

The target compound carries an additional 4‑methoxy substituent (–OCH₃, +30.03 Da) on the N5‑benzyl group relative to its closest commercially available comparator, 5‑benzyl‑8‑methoxy‑3‑phenyl‑5H‑pyrazolo[4,3‑c]quinoline (CAS 866348‑33‑6, MW 365.43) . This mass increment increases the topological polar surface area (tPSA) by approximately 9.2 Ų (from 35.6 Ų to 44.8 Ų, calculated via the Ertl method) and is predicted to lower LogP by ≈ 0.36 units (CLogP change from 5.41 to 5.05), consistent with the established Hansch substituent constant for para‑OCH₃ (π = ‑0.02) augmented by a hydrogen‑bond acceptor contribution [1].

Physicochemical profiling Drug-likeness LogP estimation

Structural Divergence from 7,8-Dimethoxy A₃-Active Scaffold Impacts Adenosine Receptor Selectivity Window

A fluorinated analog bearing a 7,8‑dimethoxy substitution pattern and a 3‑(4‑fluorophenyl) group (CAS 866728‑91‑8) has been profiled in a TR‑FRET HTS assay for MEKK2‑MEK5 PB1 domain inhibition, yielding an EC₅₀ of 1.15 × 10³ nM [1]. The target compound lacks the 7,8‑dimethoxy and 4‑fluorophenyl substitutions, instead incorporating a single 8‑methoxy and an unsubstituted 3‑phenyl ring. Published SAR on the A₃ adenosine receptor shows that the 2‑phenyl‑2H‑pyrazolo[4,3‑c]quinoline core (Ki = 212 nM for A₃) loses >4.7‑fold affinity for A₂A (Ki > 1000 nM), establishing a selectivity baseline that is sensitive to ring‑substitution patterns [2].

Adenosine A₃ receptor Selectivity window Ligand-based design

Benzodiazepine Receptor Pharmacophore Mapping: 8‑Methoxy vs. 8‑Benzyloxy Functional Divergence

Molecular modeling and GABA‑shift experiments demonstrate that 8‑(benzyloxy)‑2‑phenylpyrazolo[4,3‑c]quinolin‑3‑one behaves as a BZR agonist because the benzyloxy group fills a lipophilic pocket adjacent to the agonist pharmacophore [1]. In contrast, the 8‑methoxy substituent present in the target compound lacks the extended aromatic reach (≈ 5.0 Å shorter chain length) and is associated with inverse agonist or antagonist profiles in the closely related 2‑phenyl‑3‑one series (Carotti et al., Ki values 0.3–2.6 nM for N‑methyl analogs) [2]. Although the target compound is not a 3‑one derivative, the crystallographic evidence for the 8‑position's role in governing intrinsic efficacy provides a class‑level inference that the 8‑methoxy‑5‑(4‑methoxybenzyl) combination will produce a distinct functional signature relative to the 8‑benzyloxy reference.

GABA-A benzodiazepine site Agonist vs. inverse agonist Pharmacophore modeling

N5 Substituent Bulk and Electron Density Impact on Binding Affinity Relative to 5-Benzyl and 5-(4-Chlorobenzyl) Series

A systematic SAR study of 2‑arylpyrazolo[4,3‑c]quinolin‑3‑ones revealed that substituents on the N2‑aryl ring modulate BZR binding affinity with Ki values spanning 0.3–2.6 nM depending on the electronic character of the para substituent [1]. Although the target compound substitutes at N5 rather than N2, the para‑methoxy group on the N5‑benzyl ring (σₚ = ‑0.27, π = ‑0.02) generates an electron‑donating environment distinct from the 5‑(4‑chlorobenzyl) analog (σₚ = +0.23, π = +0.71) or the unsubstituted 5‑benzyl analog (σₚ, π = 0).

Structure-activity relationship Benzodiazepine receptor affinity Hammett analysis

Synthetic Intermediacy: 4-Methoxybenzyl as a Differentiated Protection Group for Downstream Derivatization

The N5‑(4‑methoxybenzyl) group in the target compound functions as a para‑methoxybenzyl (PMB) protecting group analog, which can be cleaved under oxidative conditions (e.g., DDQ or CAN) while preserving the 8‑methoxy and 3‑phenyl substituents [1]. This contrasts with the 5‑benzyl analog, which requires harsher hydrogenolytic conditions (H₂, Pd/C) that may reduce the quinoline ring, and the 5‑(4‑chlorobenzyl) analog, which cannot be selectively removed. The PMB‑type lability has been exploited in pyrazoloquinoline synthesis to generate N5‑unsubstituted intermediates for subsequent diversification .

Medicinal chemistry Protecting group strategy Library synthesis

Antimicrobial and Anticancer Screening Potential Relative to In-Class Benchmarks

The pyrazolo[4,3‑c]quinoline class has demonstrated anticancer activity in multiple sub‑series: certain 1‑(3‑chlorophenyl)‑8‑methoxy‑3‑(4‑nitrophenyl) derivatives exhibited IC₅₀ values below 1 μM against hematological tumor cell lines, with evidence of apoptosis induction and cell cycle arrest . Separately, a panel of angular/linear fused pyrazoloquinolines showed α‑glucosidase inhibitory activity with IC₅₀ values ranging from 57.5 μM to 126.4 μM, comparable to the positive control acarbose (IC₅₀ = 115.8 μM) [1]. The target compound, with its 8‑methoxy‑3‑phenyl‑5‑(4‑methoxybenzyl) architecture, represents a substitution pattern not yet evaluated in published oncology or antimicrobial screens, making it a priority candidate for de novo phenotypic profiling against these in‑class benchmarks.

Anticancer screening Antimicrobial activity Phenotypic assay

Evidence-Backed Application Scenarios for 8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (866349-64-6)


A₃ Adenosine Receptor Antagonist Screening Libraries — Selective GPCR Probe Development

Based on the selective A₃/A₂A binding profile of the 2‑phenyl‑2H‑pyrazolo[4,3‑c]quinoline core (A₃ Ki = 212 nM vs. A₂A Ki > 1000 nM; selectivity ratio ≥ 4.7‑fold) [1], 866349‑64‑6 is ideally suited for inclusion in radioligand displacement screening cascades targeting human A₃ adenosine receptors. Its mono‑8‑methoxy substitution pattern is predicted to maintain or enhance A₃ selectivity, providing a structurally differentiated hit relative to the extensively characterized 2‑aryl‑3‑one series. Procurement for GPCR panel screening enables direct head‑to‑head selectivity fingerprinting.

Benzodiazepine Receptor Pharmacophore Fine‑Mapping — Inverse Agonist Tool Compound

The 8‑methoxy substituent on the pyrazoloquinoline core is associated with inverse agonist/antagonist activity at the central benzodiazepine receptor, in contrast to the agonist profile induced by the 8‑benzyloxy group (confirmed by GABA‑shift ratio determination) [2]. The additional 5‑(4‑methoxybenzyl) group provides a second modulable vector for SAR exploration. Laboratories engaged in GABA‑A receptor subtype selectivity studies should select 866349‑64‑6 over 8‑benzyloxy‑substituted analogs to access the inverse agonist pharmacophore space.

Medicinal Chemistry Diversification — PMB‑Type Orthogonal Deprotection Intermediate

The N5‑(4‑methoxybenzyl) substituent can be selectively cleaved under oxidative conditions (DDQ or CAN) without affecting the 8‑methoxy or 3‑phenyl groups, offering a synthetic advantage over 5‑benzyl (requiring reductive cleavage) and 5‑halobenzyl analogs (no selective cleavage pathway) [3]. This makes 866349‑64‑6 a strategic intermediate for parallel library synthesis where the free N5‑H scaffold is required for subsequent alkylation, acylation, or sulfonylation steps.

Physicochemical Profiling — CNS Drug‑Like Space Validation Using a Distinct High‑MW Analog

With a molecular weight of 395.46 Da and a calculated tPSA of ~44.8 Ų, 866349‑64‑6 occupies a higher‑MW region of CNS drug‑like space than the 5‑benzyl comparator (MW 365.43, tPSA ~35.6 Ų) . Pharmaceutical profiling groups seeking to benchmark permeability, solubility, and metabolic stability across a MW‑graded pyrazoloquinoline series should include this compound to span the MW 365–395 Da interval, enabling more robust QSPR model building for CNS penetration prediction.

Quote Request

Request a Quote for 8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.